αvβ6 Binding Affinity: Comparable Potency to GSK3008348
GSK3335103 demonstrates potent binding to the αvβ6 integrin, with a pKi of 9.96, which is comparable to the potency of GSK3008348 (pKi=10.4) . This high affinity is essential for robust target engagement in both in vitro and in vivo models.
| Evidence Dimension | Binding Affinity |
|---|---|
| Target Compound Data | pKi = 9.96 |
| Comparator Or Baseline | GSK3008348: pKi = 10.4 |
| Quantified Difference | 0.44 log unit lower |
| Conditions | Radioligand binding assay |
Why This Matters
This high affinity ensures robust target engagement, a prerequisite for studying αvβ6-dependent TGF-β activation and for validating target modulation in vivo.
